CYP4Z1 Inhibition vs. Biphenyl Piperazines
AMC-04 demonstrates potent inhibition of CYP4Z1 with an IC50 of 100 nM [1], whereas structurally related biphenyl piperazines such as (4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(biphenyl-4-yl)methanone exhibit only weak inhibition with an IC50 of 6,900 nM (6.9 µM) [2].
| Evidence Dimension | CYP4Z1 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | (4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(biphenyl-4-yl)methanone: IC50 = 6,900 nM |
| Quantified Difference | 69-fold higher potency (100 nM vs. 6,900 nM) |
| Conditions | Human HepG2 cell membranes transduced with lentiviral vector using luciferin-benzyl ether substrate (pre-incubation conditions) [1][2] |
Why This Matters
This substantial potency differential establishes AMC-04 as a preferred chemical probe for CYP4Z1-related studies, offering greater sensitivity and requiring lower compound consumption for enzyme inhibition assays compared to related biphenyl piperazine analogs.
- [1] BindingDB BDBM50527964 (CHEMBL4564920). CYP4Z1 Inhibition Assay. ChEMBL-curated data. View Source
- [2] BindingDB BDBM50249178 (CHEMBL513993). 5-HT2B Antagonist Activity Assay; CYP inhibition profile cross-reference. View Source
